molecular formula C13H16O5 B8177838 4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

Cat. No.: B8177838
M. Wt: 252.26 g/mol
InChI Key: FYTVEBAFRLTIJM-UHFFFAOYSA-N
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Description

4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a tetrahydro-2H-pyran-4-ylmethoxy group

Preparation Methods

The synthesis of 4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and tetrahydro-2H-pyran-4-ylmethanol.

    Protection of Hydroxyl Group: The hydroxyl group of tetrahydro-2H-pyran-4-ylmethanol is protected using a suitable protecting group.

    Esterification: The protected alcohol is then esterified with 4-hydroxybenzoic acid under acidic conditions to form the ester intermediate.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohols.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinones, alcohols, and esters.

Scientific Research Applications

4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell proliferation.

Comparison with Similar Compounds

4-Hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can be compared with similar compounds such as:

    4-Hydroxybenzoic Acid: Lacks the tetrahydro-2H-pyran-4-ylmethoxy group, making it less complex and potentially less versatile.

    Tetrahydro-2H-pyran-4-ylmethanol: Lacks the benzoic acid core, limiting its applications compared to the target compound.

    4-Hydroxy-2-methoxybenzoic Acid: Similar structure but with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group, affecting its reactivity and properties.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-2-(oxan-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c14-10-1-2-11(13(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTVEBAFRLTIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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